Cas no 2172244-40-3 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid)

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid structure
2172244-40-3 structure
商品名:1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid
CAS番号:2172244-40-3
MF:C26H30N2O6
メガワット:466.526207447052
CID:5604211
PubChem ID:165577090

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
    • EN300-1535839
    • 2172244-40-3
    • 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid
    • インチ: 1S/C26H30N2O6/c1-3-17(23(29)28-13-12-26(16-28,33-2)24(30)31)14-27-25(32)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,27,32)(H,30,31)
    • InChIKey: JDNJNQVMXPPWGH-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(C(=O)O)CN(C(C(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC)=O)CC1

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 105Ų

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1535839-0.1g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
0.1g
$2963.0 2023-08-31
Enamine
EN300-1535839-10.0g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
10g
$14487.0 2023-06-05
Enamine
EN300-1535839-2.5g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
2.5g
$6602.0 2023-08-31
Enamine
EN300-1535839-0.05g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
0.05g
$2829.0 2023-08-31
Enamine
EN300-1535839-1.0g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
1g
$3368.0 2023-06-05
Enamine
EN300-1535839-1g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
1g
$3368.0 2023-08-31
Enamine
EN300-1535839-5g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
5g
$9769.0 2023-08-31
Enamine
EN300-1535839-5.0g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
5g
$9769.0 2023-06-05
Enamine
EN300-1535839-0.25g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
0.25g
$3099.0 2023-08-31
Enamine
EN300-1535839-0.5g
1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}-3-methoxypyrrolidine-3-carboxylic acid
2172244-40-3
0.5g
$3233.0 2023-08-31

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid 関連文献

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acidに関する追加情報

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid

The compound with CAS No. 2172244-40-3, known as 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid, is a highly specialized organic molecule with significant applications in the field of organic synthesis and drug discovery. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a methoxy substituent. The combination of these functional groups makes it a valuable intermediate in the synthesis of bioactive compounds and peptide derivatives.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis due to their excellent stability and ease of removal under specific conditions. The Fmoc group, which is part of the {(9H-fluoren-9-yl)methoxycarbonyl}amino moiety in this compound, serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). This has made it a cornerstone in the development of peptide-based drugs and vaccines. The methylbutanoyl group attached to the pyrrolidine ring further enhances the compound's versatility, allowing for the incorporation of various side chains and functional groups during synthesis.

The pyrrolidine ring in this compound is a five-membered nitrogen-containing heterocycle that contributes to its stability and bioavailability. The methoxy substituent on the pyrrolidine ring adds another layer of functionality, enabling interactions with biological systems such as hydrogen bonding and hydrophobic interactions. These properties make this compound an attractive candidate for use in drug design, particularly in the development of small molecule inhibitors and receptor agonists.

Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound in various biological systems. For instance, molecular docking studies have revealed potential binding modes of this compound with key enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. These findings underscore its potential as a lead compound for drug development.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions, amide bond formations, and protecting group chemistry. The use of Fmoc protection has been well-documented in organic synthesis literature, ensuring high yields and purity during the preparation of this compound. Researchers have also explored alternative synthetic routes to improve efficiency and reduce costs, particularly for large-scale production.

The methoxy substituent on the pyrrolidine ring plays a crucial role in modulating the physical properties of this compound. It increases its lipophilicity, which is essential for crossing biological membranes and reaching target sites within cells. Additionally, the presence of this substituent can influence the solubility and stability of the compound under different conditions, making it suitable for various pharmaceutical formulations.

Recent studies have also focused on the degradation pathways of this compound under physiological conditions. Understanding its metabolic stability is critical for determining its pharmacokinetic profile and potential toxicity. Preliminary results suggest that this compound undergoes slow degradation under acidic conditions, indicating its potential for sustained-release formulations.

In conclusion, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}-3-methoxypyrrolidine-3-carboxylic acid is a versatile and valuable molecule with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combining Fmoc protection with a functionalized pyrrolidine ring, positions it as an important tool for researchers aiming to develop novel therapeutic agents.

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